molecular formula C12H12O3 B14721460 4-[(Pent-4-yn-1-yl)oxy]benzoic acid CAS No. 14142-87-1

4-[(Pent-4-yn-1-yl)oxy]benzoic acid

Cat. No.: B14721460
CAS No.: 14142-87-1
M. Wt: 204.22 g/mol
InChI Key: BQFMYKPEMAHFSZ-UHFFFAOYSA-N
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Description

4-[(Pent-4-yn-1-yl)oxy]benzoic acid is an organic compound with the molecular formula C12H12O3. It is characterized by the presence of a benzoic acid moiety substituted with a pent-4-yn-1-yloxy group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pent-4-yn-1-yl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with pent-4-yn-1-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a dehydrating agent to facilitate the esterification process .

Industrial Production Methods

The process would likely include steps for purification and crystallization to obtain the final product in a solid form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[(Pent-4-yn-1-yl)oxy]benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form various oxygenated derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones or carboxylic acids, while reduction of the carboxylic acid group results in the formation of alcohols .

Mechanism of Action

The mechanism of action of 4-[(Pent-4-yn-1-yl)oxy]benzoic acid involves its ability to interact with biological targets through its functional groups. The alkyne group can participate in click chemistry reactions, allowing for the covalent modification of biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Pent-4-yn-1-yl)oxy]benzoic acid is unique due to the presence of the pent-4-yn-1-yloxy group, which imparts distinct reactivity and functional properties. This makes it particularly useful in applications requiring specific chemical modifications and interactions .

Properties

CAS No.

14142-87-1

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-pent-4-ynoxybenzoic acid

InChI

InChI=1S/C12H12O3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h1,5-8H,3-4,9H2,(H,13,14)

InChI Key

BQFMYKPEMAHFSZ-UHFFFAOYSA-N

Canonical SMILES

C#CCCCOC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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